Structural and Pharmacological Profiling of 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine: A Technical Whitepaper
Structural and Pharmacological Profiling of 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine: A Technical Whitepaper
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Chemical structure, properties, and synthetic workflows of CAS 1270517-96-8
Executive Summary
The compound 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine (CAS 1270517-96-8) is a highly specialized, synthetically modified analog of the natural alkaloid anabasine. By incorporating specific halogen and alkyl substitutions on the pyridine ring, this molecule serves as a critical building block and pharmacological probe in the development of central nervous system (CNS) therapeutics and advanced agrochemicals.
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of the molecule's physicochemical properties, the mechanistic rationale behind its structural modifications, and field-proven, self-validating protocols for its synthesis and characterization.
Chemical Identity & Structural Rationale
At its core, 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine consists of a piperidine ring directly linked to a substituted pyridine ring. It belongs to the broader class of nicotinoid compounds, sharing a structural backbone with anabasine (3-(piperidin-2-yl)pyridine)[1].
Physicochemical Properties
The following table summarizes the core quantitative data of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[2][3].
| Property | Value | Rationale / Implication |
| IUPAC Name | 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine | Standardized nomenclature for structural identification. |
| CAS Number | 1270517-96-8 | Unique registry identifier for commercial sourcing. |
| Molecular Formula | C₁₁H₁₅ClN₂ | Indicates a high degree of saturation in the piperidine ring. |
| Molecular Weight | 210.70 g/mol | Low molecular weight (<500 Da) aligns with Lipinski’s Rule of 5 for CNS penetrance. |
| SMILES | CC1=CC(=CN=C1Cl)C2CCCCN2 | Useful for computational docking and cheminformatics. |
| Structural Class | Substituted Anabasine Analog | Predicts affinity for nicotinic acetylcholine receptors (nAChRs). |
Causality in Structural Design (Structure-Activity Relationship)
The specific modifications on the pyridine ring are not arbitrary; they are engineered to fine-tune the molecule's interaction with biological targets:
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The 2-Chloro Substituent: The addition of a strongly electronegative chlorine atom adjacent to the pyridine nitrogen exerts an inductive electron-withdrawing effect. This significantly lowers the pKa of the pyridine nitrogen. At physiological pH (7.4), this ensures the molecule exists predominantly in a monocationic state (protonated only at the piperidine nitrogen), which has been proven to be the active form that avidly binds the orthosteric site of vertebrate nAChRs[4].
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The 3-Methyl Substituent: The methyl group introduces localized steric bulk. This steric hindrance restricts the free rotation of the C-C bond linking the two rings, effectively "locking" the molecule into a specific dihedral angle. This conformational restriction mimics the bioactive conformation required for high-affinity docking into the α4β2 and α7 nAChR subtypes, increasing target residence time[5].
Mechanistic & Pharmacological Relevance
Anabasine derivatives are well-documented modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for fast synaptic transmission and cellular signaling[1][5].
When a ligand like 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine binds to the orthosteric site of an α7 or α4β2 nAChR, it triggers a conformational change that opens the ion channel. The subsequent influx of Ca²⁺ and Na⁺ depolarizes the membrane and activates downstream intracellular cascades. Sustained stimulation of these pathways—specifically the PI3K/Akt and MAPK/ERK pathways—promotes neuroprotection, cellular survival, and modulates inflammatory responses[6][7][8].
Fig 1: Downstream intracellular signaling pathway activated by nAChR modulation.
Experimental Workflows & Synthesis
To synthesize 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine with high yield and purity, a Suzuki-Miyaura cross-coupling strategy is highly recommended. The selection of organoboron chemistry over Negishi or Stille couplings is dictated by its superior functional group tolerance and lower toxicity profile, which prevents the premature degradation of the piperidine moiety.
Synthetic Workflow Diagram
Fig 2: Step-by-step synthetic workflow for 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine.
Step-by-Step Synthesis Protocol
Step 1: Reagent Preparation & Degassing
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Action: Dissolve 5-bromo-2-chloro-3-methylpyridine (1.0 eq) and N-Boc-piperidin-2-ylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
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Causality: Water is required to dissolve the inorganic base (e.g., K₂CO₃), while dioxane solubilizes the organic reactants. The mixture must be sparged with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Palladium(0) catalyst species.
Step 2: Catalytic Cross-Coupling
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Action: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq). Heat the mixture to 90°C for 12 hours under an inert atmosphere.
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Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing unwanted homocoupling byproducts.
Step 3: Boc-Deprotection
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Action: Isolate the intermediate via silica gel chromatography. Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.
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Causality: TFA provides a clean, acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group without risking nucleophilic attack on the sensitive chloropyridine ring.
Step 4: Self-Validating Purification
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Action: Concentrate the reaction mixture in vacuo, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate. Purify the crude product using Preparative HPLC.
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Self-Validation: Run a concurrent blank injection and a known standard (e.g., anabasine) during HPLC. The protocol is self-validating if the target peak exhibits a baseline resolution (Rs > 1.5) from the standard, confirming the absence of co-eluting structural isomers.
Analytical Characterization Protocols
To ensure scientific integrity and trustworthiness, the synthesized compound must be validated through orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve 5 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively.
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Causality: CDCl₃ is selected because the compound is highly lipophilic. The ¹H NMR spectrum must show a distinct singlet for the pyridine methyl group around δ 2.3-2.4 ppm, and the absence of the Boc tert-butyl protons (a large singlet at δ 1.4 ppm) validates complete deprotection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Protocol: Inject 1 µL of a 10 µg/mL sample into a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Use Electrospray Ionization in positive mode (ESI+).
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Causality: Formic acid facilitates the protonation of the piperidine nitrogen. The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 211.1. The presence of a secondary peak at 213.1 (with approximately 33% relative intensity) will self-validate the presence of the chlorine atom, corresponding to the natural ³⁵Cl / ³⁷Cl isotopic distribution.
References
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Kem, W. R., et al. "Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine". PubMed - National Institutes of Health (NIH). Available at: [Link]
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Kem, W. R., et al. "A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine". MDPI. Available at: [Link]
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Kume, T., et al. "Nicotinic Acetylcholine Receptor Signaling in Neuroprotection". NCBI Bookshelf. Available at: [Link]
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Schuller, H. M. "Nicotinic acetylcholine receptors and cancer (Review)". Spandidos Publications. Available at: [Link]
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Kume, T., & Takada-Takatori, Y. "Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection". PubMed - National Institutes of Health (NIH). Available at: [Link]
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Taylor & Francis. "Synthesis of Anabaseine and Anabasine Derivatives: Structural Modifications of Possible Nicotinic Agonists". Synthetic Communications. Available at: [Link]
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